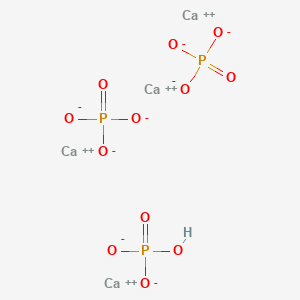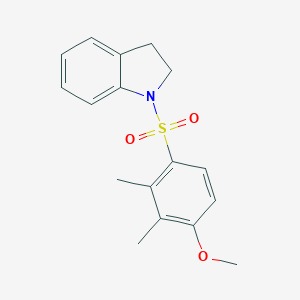
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as MDL-72527 and is a potent inhibitor of the enzyme protein kinase C (PKC).
Mecanismo De Acción
The mechanism of action of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves the inhibition of PKC, which is a family of enzymes that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can disrupt the signaling pathways that are involved in cancer cell growth and survival, thereby leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Apart from its potential applications in cancer research, 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been studied for its biochemical and physiological effects. It has been shown to modulate the activity of various ion channels and receptors in the nervous system, which makes it a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its potency as a PKC inhibitor. This makes it an ideal candidate for studying the role of PKC in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to prepare solutions for experiments.
Direcciones Futuras
There are several future directions for the research on 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole. One of the potential areas of research is in the development of novel cancer therapies that target PKC. Another area of research is in the development of new drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain. Additionally, further studies are needed to explore the potential applications of this compound in other scientific fields such as immunology and inflammation.
Métodos De Síntesis
The synthesis of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole can be achieved using a multi-step process. The first step involves the reaction between 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and 2,3-dihydroindole in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product.
Aplicaciones Científicas De Investigación
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting PKC, which plays a crucial role in cancer cell proliferation and survival.
Propiedades
Nombre del producto |
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
Fórmula molecular |
C17H19NO3S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-10-16(21-3)17(11-13(12)2)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
Clave InChI |
ZTMCQVUELGKGES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



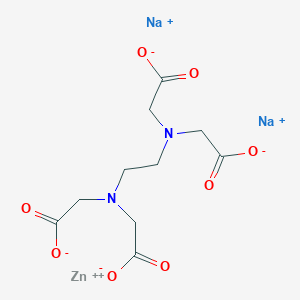
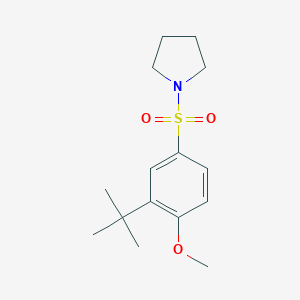
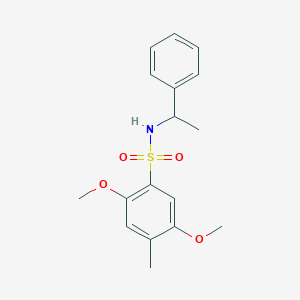


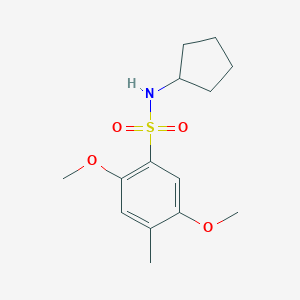


![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
